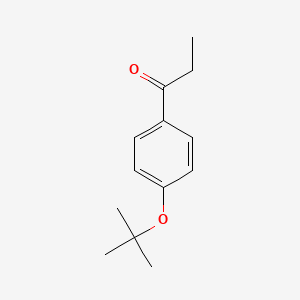

1-(4-Tert-butoxy-phenyl)-propan-1-one

Description

Molecular Architecture and Structural Features

The molecular framework of 1-(4-tert-butoxy-phenyl)-propan-1-one is built upon three key components: a central benzene (B151609) ring, a propan-1-one group, and a tert-butoxy (B1229062) group. The propan-1-one group (-C(=O)CH₂CH₃) is an acyl group that defines the compound as a propiophenone (B1677668) derivative.

The tert-butoxy group, -O-C(CH₃)₃, is attached at the para-position (position 4) of the phenyl ring. This substituent significantly influences the molecule's properties in two primary ways. Electronically, the oxygen atom acts as an electron-donating group through resonance, which can affect the reactivity of the aromatic ring. Sterically, the bulky nature of the tert-butyl moiety can impede reactions at adjacent sites, a phenomenon known as steric hindrance. Research has shown that the presence of a p-tert-butyl group on aromatic protecting groups can also improve the solubility of carbohydrate derivatives in organic solvents, a property that may be conferred by the tert-butoxy group in this compound as well. nih.gov

While specific experimental data for this compound is not widely available in public chemical databases, its basic properties can be determined from its structure.

Compound Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-(tert-butoxy)phenyl)propan-1-one |

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

For context, the computed physical properties of the closely related analogue, 1-[4-(tert-butoxy)phenyl]ethan-1-one (B1278917), are provided below.

Computed Properties for 1-[4-(tert-butoxy)phenyl]ethan-1-one

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.25 g/mol | scbt.com |

| XLogP3 | 2.7 | scbt.com |

| Hydrogen Bond Donor Count | 0 | scbt.com |

| Hydrogen Bond Acceptor Count | 2 | scbt.com |

| Rotatable Bond Count | 3 | scbt.com |

| Exact Mass | 192.115029749 Da | scbt.com |

| Topological Polar Surface Area | 26.3 Ų | scbt.com |

Research Significance and Context in Organic Chemistry

The significance of this compound in organic chemistry lies primarily in its potential as a synthetic building block or intermediate. Its bifunctional nature—possessing both a reactive ketone and a stable protecting group—makes it a versatile tool for constructing more complex molecules.

The ketone functional group is a hub for numerous chemical transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or it can participate in condensation reactions to form larger carbon skeletons.

Perhaps the most critical feature in a synthetic context is the tert-butoxy group. It serves as a robust protecting group for a phenol (B47542) functionality. The tert-butoxycarbonyl (Boc) group, which is structurally related, is one of the most common protecting groups used in organic synthesis. epa.gov It is known for its stability under a wide range of conditions, including basic hydrolysis and reactions with many nucleophiles. epa.gov This stability allows chemists to perform reactions on other parts of the molecule without affecting the protected hydroxyl group. The protecting group can be readily removed under acidic conditions, often using trifluoroacetic acid, to reveal the phenol. epa.govgoogle.com This deprotection step regenerates the reactive hydroxyl group, making it available for subsequent synthetic modifications. By analogy, compounds like 1-[4-(tert-butoxy)phenyl]ethan-1-one are utilized as precursors in the synthesis of more complex molecules, such as those with potential biological activities. chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-[4-[(2-methylpropan-2-yl)oxy]phenyl]propan-1-one |

InChI |

InChI=1S/C13H18O2/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h6-9H,5H2,1-4H3 |

InChI Key |

SBLXUSILISHJEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(C)(C)C |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Synthetic Strategies

Established Synthetic Routes to 1-(4-Tert-butoxy-phenyl)-propan-1-one

Traditional methods for aryl ketone synthesis remain highly relevant for the production of this compound. These include electrophilic aromatic substitution, organometallic additions, and oxidation reactions.

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for synthesizing aryl ketones. unacademy.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, tert-butoxybenzene (B1293632), with an acylating agent. libretexts.orgchemguide.co.uk

The most common approach utilizes propanoyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk The reaction proceeds through the formation of a highly electrophilic acylium ion (CH₃CH₂CO⁺) generated from the interaction between propanoyl chloride and AlCl₃. youtube.com This acylium ion is then attacked by the electron-rich tert-butoxybenzene ring. The tert-butoxy (B1229062) group is an activating, ortho-, para-directing group, leading to the preferential formation of the para-substituted product, this compound, due to steric hindrance at the ortho positions. A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting material, which prevents multiple acylations from occurring. unacademy.com

The general reaction is as follows: tert-butoxybenzene + Propanoyl chloride --(AlCl₃)--> this compound + HCl

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Description |

|---|---|

| Aromatic Substrate | tert-Butoxybenzene |

| Acylating Agent | Propanoyl chloride or Propionic anhydride |

| Catalyst | Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃), or other Lewis acids |

| Solvent | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂), or Nitrobenzene |

| Temperature | Typically low to moderate (e.g., 0 °C to 60 °C) to control reactivity |

An alternative, indirect route to this compound involves the use of Grignard reagents. This pathway is a two-step process: the formation of a secondary alcohol via a Grignard addition, followed by its oxidation to the target ketone.

The initial step involves the nucleophilic addition of a Grignard reagent to an aldehyde. libretexts.org Specifically, 4-tert-butoxyphenylmagnesium bromide (prepared from 4-bromo-tert-butoxybenzene and magnesium metal) can be reacted with propanal. doubtnut.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of propanal. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-(4-tert-butoxy-phenyl)propan-1-ol . youtube.com

The reaction sequence is:

4-bromo-tert-butoxybenzene + Mg → 4-tert-butoxyphenylmagnesium bromide

4-tert-butoxyphenylmagnesium bromide + Propanal → Intermediate alkoxide

Intermediate alkoxide + H₃O⁺ → 1-(4-tert-butoxy-phenyl)propan-1-ol

This alcohol is the direct precursor for the final oxidation step.

The secondary alcohol, 1-(4-tert-butoxy-phenyl)propan-1-ol, synthesized via the Grignard pathway, can be readily oxidized to the desired ketone, this compound. chemguide.co.uk The oxidation of secondary alcohols to ketones is a fundamental and efficient transformation in organic synthesis. libretexts.org

Several oxidizing agents can accomplish this conversion. docbrown.info The choice of reagent can influence reaction conditions, yield, and chemoselectivity. Milder reagents are often preferred to avoid potential side reactions.

Table 2: Comparison of Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Chromic Acid | - | H₂CrO₄ (generated in situ from Na₂Cr₂O₇ and H₂SO₄) | Strong oxidant, harsh acidic conditions. youtube.com |

| Pyridinium Chlorochromate | PCC | CH₂Cl₂, Room temperature | Milder than chromic acid, allows for oxidation to stop at the ketone. libretexts.org |

| Dess-Martin Periodinane | DMP | CH₂Cl₂, Room temperature | High-yielding, neutral conditions, avoids heavy metals. libretexts.org |

The general oxidation reaction is: 1-(4-tert-butoxy-phenyl)propan-1-ol + [O] → this compound + H₂O

Emerging and Catalytic Synthesis Techniques

Modern synthetic chemistry offers more advanced and often more efficient methods, particularly those employing transition metal catalysis and biocatalysis.

Palladium-catalyzed carbonylation reactions have become a powerful tool for the synthesis of carbonyl compounds. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide and a suitable nucleophile or organometallic reagent. researchgate.net

For the synthesis of this compound, a potential route is the palladium-catalyzed carbonylative cross-coupling of 4-tert-butoxy-iodobenzene with an organometallic propyl reagent (e.g., propylzinc chloride or a propylboronic acid derivative) under a carbon monoxide atmosphere. The catalytic cycle generally involves:

Oxidative Addition: The aryl halide (Ar-I) adds to the Pd(0) catalyst to form a Pd(II) complex (Ar-Pd-I).

CO Insertion: Carbon monoxide inserts into the Aryl-Pd bond to form an acyl-palladium complex (ArCO-Pd-I).

Transmetalation: The propyl group is transferred from the organometallic reagent to the palladium center.

Reductive Elimination: The aryl ketone product is eliminated, regenerating the Pd(0) catalyst.

This method offers high functional group tolerance and can often be performed under milder conditions than classical methods. scispace.com Recent developments have focused on expanding the scope of these reactions to include a variety of coupling partners. researchgate.net

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations, often under environmentally benign conditions. rsc.org While a direct biocatalytic synthesis of this compound from simple precursors is not common, biocatalysis plays a crucial role in the synthesis of its chiral precursors. illinois.edu

Specifically, enzymes such as carbonyl reductases can be used for the asymmetric reduction of this compound to produce one of the two enantiomers of the alcohol, (R)- or (S)-1-(4-tert-butoxy-phenyl)propan-1-ol, with very high enantiomeric excess. These chiral alcohols are valuable building blocks for the synthesis of more complex, stereochemically defined molecules.

Alternatively, a racemic mixture of 1-(4-tert-butoxy-phenyl)propan-1-ol (produced, for example, via a Grignard reaction) can be resolved using enzymes. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation, where one enantiomer is acylated much faster than the other, allowing for their separation.

Optimization of Synthetic Conditions and Yield Enhancement Studies

The traditional Friedel-Crafts acylation, while effective, often relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which can lead to significant waste streams and complex purification procedures. Consequently, research efforts have been directed towards optimizing various reaction parameters to maximize the yield of this compound while minimizing catalyst loading and reaction times.

Key factors that influence the efficiency of the synthesis include the choice of catalyst, solvent, temperature, and the nature of the acylating agent (e.g., propanoyl chloride or propionic anhydride). Studies on related acylation reactions have shown that the catalytic activity can be significantly affected by the presence of moisture, which deactivates common Lewis acids like AlCl₃, necessitating anhydrous conditions for optimal performance.

Optimization studies often involve screening various Lewis acids to identify the most effective catalyst. While AlCl₃ is common, other catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and various solid acid catalysts have been explored. The goal is to find a catalyst that provides high conversion and selectivity to the desired para-isomer, this compound, over the ortho-isomer. The steric bulk of the tert-butoxy group on the benzene (B151609) ring naturally favors the formation of the para-substituted product.

The table below illustrates a hypothetical optimization study for the Friedel-Crafts acylation of tert-butoxybenzene with propanoyl chloride, showcasing how different catalysts and conditions can affect the product yield.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| AlCl₃ | 120 | Dichloromethane | 25 | 4 | 85 |

| FeCl₃ | 120 | Dichloromethane | 25 | 6 | 78 |

| ZnCl₂ | 150 | Nitrobenzene | 50 | 8 | 65 |

| Zeolite H-BEA | 50 (wt%) | Toluene | 110 | 12 | 72 |

| Amberlyst-15 | 60 (wt%) | Heptane | 90 | 10 | 68 |

This table is a representative example based on typical findings in Friedel-Crafts acylation optimization studies and does not represent data from a single specific study.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous materials, development of reusable catalysts, and implementation of energy-efficient reaction conditions.

Heterogeneous Solid Acid Catalysts: A significant advancement in the green synthesis of aromatic ketones is the replacement of traditional homogeneous Lewis acids with heterogeneous solid acid catalysts. ku.edu Materials like zeolites, sulfated zirconia, and functionalized resins such as Amberlyst-15 offer several advantages. ku.edu They are non-corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable over multiple reaction cycles. This simplifies product purification and significantly reduces waste. For instance, zeolites can be used to catalyze the acylation of tert-butoxybenzene, promoting high selectivity for the para-isomer due to shape-selective constraints within their porous structure.

Ionic Liquids: Ionic liquids have emerged as environmentally benign solvents and catalysts for Friedel-Crafts reactions. nih.govjxnutaolab.com These salts, which are liquid at or near room temperature, have negligible vapor pressure, reducing the emission of volatile organic compounds (VOCs). nih.gov Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup. nih.gov Furthermore, the product can often be easily separated by extraction, and the ionic liquid can be recovered and reused, aligning with the principles of a circular economy. jxnutaolab.com

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound are innovative techniques to enhance reaction rates and reduce energy consumption. Microwave-assisted organic synthesis can dramatically shorten reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. Similarly, ultrasound-assisted synthesis can improve mass transfer and accelerate reactions in heterogeneous systems.

Solvent-Free Reactions: Conducting the synthesis under solvent-free conditions is another key green chemistry strategy. This approach minimizes the use of hazardous and volatile organic solvents, reducing both environmental impact and operational costs. In a solvent-free setting, the reactants are mixed directly, often with a solid catalyst, and heated to initiate the reaction. This method is highly atom-economical and simplifies the work-up procedure.

The following table summarizes various green chemistry approaches for the synthesis of aromatic ketones, which are applicable to the production of this compound.

| Green Chemistry Approach | Catalyst/Medium | Key Advantages | Potential Yield Range (%) |

|---|---|---|---|

| Heterogeneous Catalysis | Zeolites (e.g., H-BEA) | Reusable, easy separation, high para-selectivity. | 70-85 |

| Heterogeneous Catalysis | Sulfated Zirconia | High thermal stability, strong acidity. | 65-80 |

| Ionic Liquid Medium | Imidazolium-based Ionic Liquids | Reusable, low volatility, can act as catalyst and solvent. nih.govjxnutaolab.com | 80-95 |

| Microwave-Assisted | Lewis Acid or Solid Acid | Rapid reaction times, improved yields, energy efficient. | 85-95 |

| Solvent-Free Synthesis | Solid Acid Catalyst | No solvent waste, high atom economy, simple work-up. | 75-90 |

This table presents potential yield ranges based on reported green methodologies for similar acylation reactions.

Derivatives and Advanced Functionalization of 1 4 Tert Butoxy Phenyl Propan 1 One

Synthesis of Substituted Aryl and Alkyl Derivatives

The generation of derivatives from 1-(4-tert-butoxy-phenyl)-propan-1-one can be approached by targeting different reactive sites within the molecule. Modifications can be introduced at the aromatic ring, the propyl chain, or the carbonyl group itself.

A primary method for the synthesis of the parent compound, this compound, is the Friedel-Crafts acylation of tert-butoxybenzene (B1293632) with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukmasterorganicchemistry.com This electrophilic aromatic substitution reaction effectively introduces the propanoyl group onto the benzene (B151609) ring. chemguide.co.ukmasterorganicchemistry.com The tert-butoxy (B1229062) group, being an electron-donating group, directs the acylation primarily to the para position.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| tert-Butoxybenzene | Propanoyl chloride | AlCl₃ | Friedel-Crafts Acylation | This compound |

Further derivatization often focuses on the α-carbon of the propanoyl chain. Alpha-halogenation, for instance, is a common transformation for ketones. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monosubstitution. libretexts.org In contrast, basic conditions promote the formation of an enolate and can lead to multiple halogenations. libretexts.org The resulting α-halo ketones are valuable intermediates for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of alkyl and aryl substituents.

Table 2: Representative α-Functionalization of Propiophenone (B1677668) Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| This compound | Br₂, Acetic Acid | Acid-catalyzed α-Halogenation | α-Bromo ketone |

| This compound | NaOH, I₂ | Base-promoted α-Halogenation | α,α-Diiodo ketone |

| α-Bromo-1-(4-tert-butoxy-phenyl)-propan-1-one | NaN₃ | Nucleophilic Substitution | α-Azido ketone |

| α-Bromo-1-(4-tert-butoxy-phenyl)-propan-1-one | Phenol (B47542), K₂CO₃ | Williamson Ether Synthesis | α-Aryloxy ketone |

Chiral Synthesis and Enantioselective Transformations

The carbonyl group of this compound is prochiral, meaning its reduction can lead to the formation of a chiral center, resulting in two enantiomers of the corresponding alcohol, 1-(4-tert-butoxy-phenyl)-propan-1-ol. The synthesis of a single enantiomer is of significant interest in medicinal chemistry and materials science.

A prominent strategy for achieving this is the asymmetric reduction of the ketone. This can be accomplished using various catalytic systems, including biocatalysts and synthetic chiral catalysts. nih.govwikipedia.org

Biocatalytic Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and various plant tissues, have been successfully employed for the stereoselective reduction of prochiral ketones. nih.govnih.gov These biological systems contain oxidoreductase enzymes that can deliver a hydride to one face of the carbonyl group with high selectivity, yielding optically active alcohols. nih.gov The enantiomeric excess (e.e.) and yield of these reactions are highly dependent on the specific microorganism or plant species used, as well as the reaction conditions. nih.gov

Chemo-catalytic Reduction: Alternatively, chiral alcohols can be synthesized using chiral chemical catalysts. sigmaaldrich.com Transition metal complexes with chiral ligands are widely used for enantioselective hydrogenation and transfer hydrogenation reactions. wikipedia.org For instance, ruthenium-based catalysts bearing chiral diamine or phosphine (B1218219) ligands can effectively reduce aryl ketones to their corresponding alcohols with high enantioselectivity. wikipedia.org Organocatalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata catalyst), can also facilitate the enantioselective reduction of ketones in the presence of a stoichiometric reducing agent like borane. rsc.org

Table 3: Methods for Chiral Synthesis of 1-(4-tert-butoxy-phenyl)-propan-1-ol

| Method | Catalyst Type | Example Catalyst/System | Product | Key Feature |

| Biocatalytic Reduction | Whole-cell biocatalyst | Daucus carota (carrot root) | (R)- or (S)-1-(4-tert-butoxy-phenyl)-propan-1-ol | High enantioselectivity under mild conditions |

| Transfer Hydrogenation | Transition metal complex | Ru(II)-chiral diamine complex | (R)- or (S)-1-(4-tert-butoxy-phenyl)-propan-1-ol | High turnover numbers and enantioselectivity |

| Organocatalytic Reduction | Chiral organocatalyst | (S)-CBS-oxazaborolidine, BH₃ | (S)-1-(4-tert-butoxy-phenyl)-propan-1-ol | Predictable stereochemical outcome |

Multi-component and Cascade Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient pathway to molecular complexity. organic-chemistry.orgnih.gov Aryl ketones like this compound can participate in several named MCRs.

For example, in the Mannich reaction , an amine, a non-enolizable aldehyde (like formaldehyde), and a carbonyl compound with an acidic α-proton (such as our target ketone) react to form a β-amino carbonyl compound. nih.gov

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. nih.gov While the direct participation of a simple ketone like this compound can be challenging, its derivatives or related intermediates can be designed to undergo such transformations.

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. The functional groups present in this compound and its derivatives can initiate or participate in such cascades. For instance, an initial functionalization at the α-position could be followed by a cyclization reaction involving the aromatic ring or the carbonyl group.

While specific examples of complex MCRs and cascade reactions starting directly from this compound are not extensively documented in readily available literature, the principles of these reactions are well-established for similar aryl ketones. mdpi.comfrontiersin.org The electron-donating nature of the tert-butoxy group can influence the reactivity of the aromatic ring and the carbonyl group, potentially modulating the course and efficiency of these complex transformations.

Synthetic Utility and Applications in Materials Science and Fine Chemicals

Precursor in Complex Organic Synthesis

The strategic placement of functional groups in 1-(4-tert-butoxy-phenyl)-propan-1-one allows for a wide range of chemical transformations, rendering it a key starting material for more intricate molecules. The tert-butoxy (B1229062) group, in particular, offers a stable protecting group for the phenolic hydroxyl, which can be deprotected under specific acidic conditions, revealing a reactive site for further functionalization. This characteristic is instrumental in multi-step syntheses where controlled reactivity is paramount.

Pharmaceutical Intermediates and Drug Lead Scaffolds

The propiophenone (B1677668) backbone is a common structural motif in a variety of biologically active compounds. While direct applications of this compound in commercially available drugs are not extensively documented, its utility as a precursor in the synthesis of pharmaceutical intermediates and drug lead scaffolds is a subject of ongoing research. The synthesis of derivatives from structurally similar ketones, such as 4-tert-butylcyclohexanone (B146137), has yielded compounds with notable biological activities. For instance, derivatives of 4-tert-butylcyclohexanone have been shown to possess antibacterial properties. Specifically, certain bromolactone derivatives have demonstrated efficacy against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and have also limited the growth of the Gram-negative bacterium Escherichia coli. This suggests the potential for developing novel antibacterial agents from tert-butylated cyclic ketones.

| Compound Class | Biological Activity | Target Organisms |

| Bromolactone derivatives of 4-tert-butylcyclohexanone | Antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| Ethyl (4-tert-butylcyclohexylidene)acetate | Antibacterial | Not specified |

Agrochemical Precursors

In the field of agrochemicals, the development of new and effective pesticides and herbicides is a continuous endeavor. The structural features of this compound make it an interesting candidate for the synthesis of novel agrochemical precursors. Research into analogous compounds has shown promise in this area. For example, derivatives of 4-tert-butylcyclohexanone have been investigated for their insecticidal properties. One such derivative, a bromolactone, has been identified as an attractant for the larvae of the lesser mealworm (Alphitobius diaperinus) and a moderate antifeedant against the peach-potato aphid (Myzus persicae). These findings highlight the potential of utilizing tert-butylated ketone structures as a foundation for developing new pest control agents.

| Derivative of 4-tert-butylcyclohexanone | Activity | Target Pest |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Larval Attractant & Adult Antifeedant | Alphitobius diaperinus (Lesser mealworm) |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Moderate Antifeedant | Myzus persicae (Peach-potato aphid) |

Development of Specialty Chemicals

The versatility of this compound extends to the synthesis of various specialty chemicals, which are high-value products with specific functions. Its potential as a precursor is rooted in its ability to undergo a variety of chemical reactions, such as reductions, oxidations, and condensations, to yield a diverse array of derivatives. While specific industrial applications are not widely published, the chemical literature points towards its utility in creating complex organic molecules that could find use as fragrances, dyes, or other performance chemicals. The synthesis of derivatives from the structurally related 4-tert-butylcyclohexanone, for instance, is noted for its applications in the fragrance and personal care industries.

Applications in Polymer Chemistry

The interaction of this compound with light has led to its exploration in the field of polymer chemistry, particularly in processes that are initiated by electromagnetic radiation. Furthermore, the phenolic moiety, once deprotected, offers a site for incorporation into polymer chains or for use as a functional additive.

Photoinitiator Research and Development

Role in Polymer Additives and Modifiers

The incorporation of specific functional groups into polymers can significantly enhance their properties. The 4-tert-butoxyphenyl group in this compound is of interest for its potential to act as a bulky side group, which can influence the physical properties of a polymer, such as its glass transition temperature and solubility. Moreover, upon removal of the tert-butyl protecting group to reveal the phenol (B47542), the resulting 4-hydroxyphenylpropanone structure can be used as a monomer or comonomer in the synthesis of phenolic resins or other polymers. Phenolic compounds are well-known for their antioxidant properties, and incorporating this moiety into a polymer backbone or as a pendant group could impart enhanced stability against thermal and oxidative degradation. However, specific research on the use of this compound as a polymer additive or modifier is not extensively reported.

Potential Applications in Electronic Materials

The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), often requires molecules with a delicate balance of electronic properties, processability, and stability. The substitution of aromatic cores with bulky groups like tert-butyl or tert-butoxy is a common strategy to enhance the performance of these materials. mdpi.comrsc.orgrsc.org

The tert-butoxy group in 1-(4-tert-butoxyphenyl)propan-1-one can offer several advantages in the context of electronic materials. One of the primary benefits is the improvement of solubility in common organic solvents. mdpi.comrsc.org This is a critical factor for solution-based processing techniques, which are often more cost-effective for large-area device fabrication. The bulky nature of the tert-butyl moiety within the tert-butoxy group can also effectively inhibit intermolecular π–π stacking. rsc.org While π-stacking is crucial for charge transport in some materials, excessive aggregation can lead to issues like exciton (B1674681) self-quenching in emissive layers of OLEDs, which reduces device efficiency. rsc.org By preventing close packing, the tert-butoxy group can help maintain the desired photophysical properties of the material in the solid state.

Furthermore, the electron-donating nature of the tert-butoxy group can modulate the electronic properties of the aromatic system, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comrsc.org This tuning is essential for optimizing charge injection and transport in multilayered electronic devices. For instance, in the design of host materials for phosphorescent OLEDs or as building blocks for conjugated polymers, the ability to fine-tune the energy levels is paramount for achieving high efficiency and stability.

Although specific studies on polymers or small molecules for electronic applications derived from 1-(4-tert-butoxyphenyl)propan-1-one are not prevalent in the literature, the general principles of molecular design in organic electronics suggest its potential as a valuable synthetic intermediate. numberanalytics.comnumberanalytics.com

Table 1: Illustrative Redox Potentials of Substituted Aromatic Compounds for Organic Electronics

| Compound | First Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) | Reference Compound |

| Tetrathiafulvalene (TTF) | 0.35 | -4.75 | Unsubstituted |

| tert-butyl-TTF | 0.38 | -4.78 | Substituted mdpi.com |

| Tetraazapyrene (TAP) | -0.88 (Reduction) | - | Unsubstituted |

| TTF-t-Bu-TAP | -0.67 (Reduction) | - | Substituted rsc.org |

This table illustrates the effect of tert-butyl substitution on the redox properties of related organic electronic materials. Data for 1-(4-tert-butoxyphenyl)propan-1-one is not available.

Utilization as Chemical Probes for Reaction Studies

Aromatic ketones, such as propiophenone and its derivatives, are well-known for their rich photochemical behavior and are frequently used as photosensitizers or chemical probes to study reaction mechanisms. acs.orgnih.gov Upon absorption of UV light, 1-(4-tert-butoxyphenyl)propan-1-one would be expected to form an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is the key reactive species in many photochemical reactions.

The triplet state of an aromatic ketone can participate in several fundamental processes, making it a useful probe:

Triplet Energy Transfer: If the triplet energy of the ketone is higher than that of another molecule in the system, it can transfer its energy, creating the triplet state of the acceptor molecule. This process is invaluable for studying the triplet state properties and reactivity of non-photoreactive compounds. The triplet energy of propiophenone is approximately 74 kcal/mol, and while the tert-butoxy group may slightly alter this value, it is expected to be in a similar range.

Hydrogen Abstraction: The excited triplet state of an aromatic ketone can abstract a hydrogen atom from a suitable donor molecule. This reactivity can be used to probe the C-H bond strengths of substrates and to initiate radical reactions. The efficiency of this process can be influenced by the electronic nature of the substituents on the aromatic ring.

Photoinitiators: Aromatic ketones are widely used as photoinitiators for polymerization reactions. The radicals generated from hydrogen abstraction or other cleavage pathways can initiate the chain-growth process. The substitution pattern on the ketone can influence the efficiency of initiation.

The tert-butoxy group on 1-(4-tert-butoxyphenyl)propan-1-one can serve as a useful handle in these studies. Its electron-donating character can influence the photophysical properties, such as the lifetime and energy of the triplet state. Its steric bulk can be used to probe the spatial requirements of intermolecular interactions, for example, in bimolecular quenching or hydrogen abstraction reactions. While specific studies employing 1-(4-tert-butoxyphenyl)propan-1-one as a chemical probe are not readily found, the foundational photochemistry of propiophenones provides a strong basis for its potential in this area. acs.org

Table 2: Illustrative Photophysical Properties of Related Aromatic Ketones

| Compound | Triplet Energy (kcal/mol) | Intersystem Crossing Quantum Yield (Φ_ISC) | Triplet Lifetime (μs) in Benzene (B151609) |

| Benzophenone | 69 | ~1 | ~5-10 |

| Acetophenone (B1666503) | 74 | ~1 | ~3 |

| Propiophenone | 74 | ~1 | ~3 |

This table provides typical photophysical data for unsubstituted aromatic ketones. The properties of 1-(4-tert-butoxyphenyl)propan-1-one are expected to be similar but may be modulated by the tert-butoxy substituent.

Advanced Spectroscopic and Analytical Characterization of 1 4 Tert Butoxy Phenyl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For 1-(4-tert-butoxy-phenyl)-propan-1-one, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The para-substituted benzene (B151609) ring would give rise to two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the carbonyl group would likely appear at a lower field (higher ppm) compared to the protons ortho to the tert-butoxy (B1229062) group due to the electron-withdrawing nature of the carbonyl.

Propionyl Protons: The ethyl group of the propanone moiety would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

Tert-butoxy Protons: The nine equivalent protons of the tert-butyl group would appear as a sharp singlet at a relatively high field (lower ppm).

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments.

Carbonyl Carbon: A signal at a very low field (around 190-200 ppm) would be characteristic of the ketone carbonyl carbon.

Aromatic Carbons: Four distinct signals would be expected for the aromatic carbons. The carbon attached to the carbonyl group and the carbon attached to the oxygen of the tert-butoxy group would have characteristic chemical shifts.

Propionyl Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group would be present.

Tert-butoxy Carbons: Two signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be observed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR, 2D techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the methylene quartet and the methyl triplet of the propionyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to the carbons they are directly attached to. It would definitively link each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion to a high degree of accuracy. This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₃H₁₈O₂.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be used to assess the purity of a sample of this compound and to confirm its identity by providing the mass of the eluted peak.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands would be anticipated in its IR spectrum:

C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the aryl ketone carbonyl group.

C-O Stretch: Absorptions corresponding to the ether linkage of the tert-butoxy group would be expected.

Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring would be present.

Aliphatic C-H Stretches: Absorptions from the C-H bonds of the ethyl and tert-butyl groups would be observed.

Without access to actual experimental data, the specific peak positions and coupling constants cannot be provided. The information presented here is a theoretical prediction based on established principles of spectroscopic analysis for a compound of this structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its structure.

The most prominent peak would be the carbonyl (C=O) stretch of the ketone group, expected to appear in the region of 1680-1700 cm⁻¹. The exact position is influenced by the conjugation with the aromatic ring. The spectrum would also show characteristic absorptions for the C-H bonds. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and tert-butyl groups would appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1250-1000 cm⁻¹ region. Additionally, the out-of-plane bending vibrations for the para-substituted benzene ring would be visible in the fingerprint region, typically around 830-810 cm⁻¹.

Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2980-2850 | Aliphatic C-H Stretch (tert-butyl & ethyl) | Strong |

| ~1685 | C=O Stretch (Aryl Ketone) | Strong |

| ~1600, ~1500 | C=C Aromatic Ring Stretch | Medium |

| ~1245 | Aryl-O Stretch (Ether) | Strong |

| ~1170 | C-O Stretch (Ether) | Strong |

| ~830 | p-Substituted Benzene C-H Bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electron systems, such as aromatic rings and carbonyl groups, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is a key characteristic.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted aromatic ketone. The spectrum of the parent compound, propiophenone (B1677668), in hexane (B92381) shows a strong absorption band around 238 nm (π → π* transition) and a weaker band around 277 nm (n → π* transition). rsc.org The presence of the electron-donating tert-butoxy group at the para-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the resonance interaction of the oxygen lone pairs with the aromatic π-system, which extends the conjugation and lowers the energy gap between the molecular orbitals. spcmc.ac.in Studies on other substituted benzophenones have shown that substituents can significantly influence the λmax. nih.gov

Predicted UV-Vis Spectral Data for this compound (in a non-polar solvent like hexane)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-270 | High |

| n → π | ~280-300 | Low |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly specific and can provide detailed information about the structure and environment of the radical species.

In the context of this compound, ESR spectroscopy would not be applicable to the ground-state molecule as it does not possess any unpaired electrons. However, this technique would be invaluable for studying radical intermediates that could be generated from this compound, for instance, through photochemical reactions (e.g., Norrish type reactions) or by reaction with radical initiators.

If, for example, a radical intermediate were formed by hydrogen abstraction from the ethyl group, ESR spectroscopy could be used to characterize this new species. The g-value and the hyperfine coupling constants (interactions between the unpaired electron and nearby magnetic nuclei like ¹H) would provide a unique fingerprint of the radical's electronic structure. While no specific studies on radical intermediates of this compound are publicly available, ESR remains a crucial tool for investigating the potential reactive intermediates of such ketones.

Chromatographic Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be most common. In this setup, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol).

The retention time of this compound would depend on its hydrophobicity. The presence of the bulky and non-polar tert-butyl group would lead to a stronger interaction with the stationary phase, resulting in a longer retention time compared to less hydrophobic analogues like propiophenone or 4'-hydroxypropiophenone. The exact retention time would be dependent on the specific column, mobile phase composition, flow rate, and temperature. A UV detector would be suitable for the detection of this compound, set at one of its absorption maxima (e.g., ~260 nm).

Illustrative HPLC Method Parameters for Aryl Ketones

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Temperature | Ambient |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption. The principles of separation are the same as in HPLC.

A UPLC method for this compound would offer a much faster analysis compared to a conventional HPLC method. Due to the higher efficiency of UPLC columns, a better separation from potential impurities could be achieved in a shorter time frame. The method parameters would be similar to HPLC but with a lower flow rate and a shorter column. The higher pressure capabilities of UPLC systems are essential to handle the backpressure generated by the small particles.

Illustrative UPLC Method Parameters for Aryl Ketones

| Parameter | Value |

| Column | C18 or similar (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV at 260 nm |

| Temperature | 30-40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. This compound is sufficiently volatile and thermally stable to be analyzed by GC. A standard GC instrument equipped with a flame ionization detector (FID) or a mass spectrometer (MS) could be used.

For a GC analysis, a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) would be suitable. The retention time would be influenced by the compound's boiling point and its interaction with the stationary phase. The tert-butoxy group would increase the molecular weight and likely the boiling point compared to propiophenone, leading to a longer retention time under the same conditions. When coupled with a mass spectrometer (GC-MS), not only the retention time but also the mass spectrum can be obtained, providing a high degree of confidence in the identification of the compound. The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

Illustrative GC Method Parameters for Aryl Ketones

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., 100 °C hold for 1 min, then ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

Solid-State Structure Determination (e.g., X-ray Crystallography)

The definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid is single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Theoretical Application to this compound:

Should a suitable single crystal of this compound be grown, X-ray crystallography would reveal key structural features. The data would confirm the planar geometry of the phenyl ring and the tetrahedral arrangement of the tert-butoxy group. Furthermore, it would provide precise measurements of the torsion angles between the phenyl ring, the carbonyl group, and the ethyl chain, which are important for understanding the molecule's conformational flexibility.

Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, would also be identified. These interactions are fundamental to the packing of the molecules in the crystal lattice and influence properties like melting point and solubility.

Hypothetical Crystallographic Data Table:

The following table represents the type of data that would be generated from a successful X-ray crystallographic analysis of this compound. Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been publicly reported.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1280 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.08 |

Surface Characterization Techniques (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface topography and morphology of solid materials. It provides high-resolution images that reveal details about the size, shape, and texture of the particles or crystals.

Theoretical Application to this compound:

For this compound, SEM analysis would be employed to visualize the morphology of the crystalline powder. The resulting micrographs would show the habit of the crystals (e.g., needles, plates, prisms), their size distribution, and the degree of agglomeration. This information is particularly valuable in pharmaceutical and materials science applications where particle characteristics can significantly impact formulation and performance.

By examining the surface at high magnification, one could also identify any surface defects, such as cracks or impurities, which may influence the compound's reactivity and stability.

Hypothetical Morphological Data Table:

The table below illustrates the kind of morphological data that could be obtained from an SEM analysis of this compound. Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been publicly reported.

| Morphological Feature | Description |

| Crystal Habit | Prismatic crystals with well-defined facets |

| Particle Size Range | 50 - 200 µm |

| Surface Texture | Smooth with occasional step-like features |

| Agglomeration | Low degree of particle agglomeration |

Computational Chemistry and Theoretical Studies on 1 4 Tert Butoxy Phenyl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 1-(4-tert-butoxy-phenyl)-propan-1-one, these methods provide a static, gas-phase, or solvated picture of its geometry, electron distribution, and energetic landscape.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for organic molecules of this size.

A typical DFT study of this compound would begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. Functionals like B3LYP or PBE0 combined with a basis set such as 6-31G(d,p) or larger are commonly employed to achieve reliable geometries. nih.gov Once the optimized structure is obtained, various electronic properties can be calculated. The distribution of electron density reveals how charge is spread across the molecule. The molecular electrostatic potential (MEP) map, for instance, would highlight electron-rich regions (like the carbonyl oxygen) and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. The bulky, electron-donating tert-butoxy (B1229062) group would be expected to influence the charge distribution on the phenyl ring.

Below is an illustrative table of optimized geometric parameters that would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value (Å or °) |

| Bond Lengths | ||

| C=O | Carbonyl Carbon - Oxygen | ~1.22 Å |

| C-C | Phenyl C - Carbonyl C | ~1.49 Å |

| C-O | Phenyl C - Ether O | ~1.37 Å |

| O-C | Ether O - Tert-butyl C | ~1.44 Å |

| Bond Angles | ||

| C-C-C | Phenyl C - Carbonyl C - Ethyl C | ~119° |

| C-C=O | Phenyl C - Carbonyl C - Oxygen | ~121° |

| C-O-C | Phenyl C - Ether O - Tert-butyl C | ~118° |

| Note: These values are representative examples of what a DFT calculation would predict and are not experimental data. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-tert-butoxyphenyl group. The LUMO would likely be centered on the π* orbital of the carbonyl group. A smaller HOMO-LUMO gap suggests the molecule is more reactive. These calculations are critical for understanding its behavior in chemical reactions and its potential electronic applications.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 eV | 4-tert-butoxyphenyl ring |

| LUMO | -1.8 eV | Propanone moiety (C=O group) |

| HOMO-LUMO Gap | 4.7 eV | - |

| Note: These values are illustrative and represent typical outputs from a DFT calculation. |

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. chemistryforsustainability.orgyoutube.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. The predicted spectrum would show characteristic peaks for the various functional groups. For example, a strong absorption band corresponding to the C=O stretch of the ketone would be predicted around 1680-1700 cm⁻¹. Other predictable frequencies include C-O ether stretches, aromatic C-H stretches, and aliphatic C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. youtube.com These predicted shifts help in the assignment of complex experimental spectra. For this molecule, calculations would differentiate the chemical environments of the aromatic protons, the ethyl group protons, and the nine equivalent protons of the tert-butyl group.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethyl & Tert-butyl groups | 2980 - 2850 |

| C=O Stretch | Ketone | ~1685 |

| C-O Stretch | Ether | ~1250 |

| Note: These frequencies are examples based on typical ranges and computational predictions. |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules like water or an organic solvent, and solving Newton's equations of motion for every atom. nih.gov

These simulations provide insights into:

Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature.

Solvation: How solvent molecules arrange around the solute and the specific intermolecular interactions (e.g., hydrogen bonding with protic solvents at the carbonyl oxygen).

Transport Properties: Diffusion rates and other properties that depend on movement over time.

MD simulations are particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment, which is often too complex for static quantum calculations alone.

Structure-Reactivity Relationships and Mechanistic Insights from Computational Models

By combining DFT and other methods, a detailed picture of structure-reactivity relationships can be formed. The electrostatic potential map can pinpoint the carbonyl carbon as the primary site for nucleophilic attack (e.g., in a reduction reaction) and the carbonyl oxygen as a site for protonation or Lewis acid coordination.

Computational models can also be used to study entire reaction mechanisms. For instance, the mechanism of the reduction of the ketone to an alcohol could be modeled by calculating the transition state structures and activation energies for different pathways (e.g., hydride attack). Such studies can explain stereochemical outcomes in reactions where chiral centers are formed. acs.org The electronic-donating effect of the para-tert-butoxy group would be shown to influence the reactivity of the carbonyl group compared to an unsubstituted propiophenone (B1677668).

Conformational Analysis and Intermolecular Interactions

This compound has several rotatable single bonds, leading to different possible conformations. The key torsions include:

The angle between the phenyl ring and the carbonyl group.

Rotation around the C-O bond of the ether linkage.

Rotation within the propanoyl side chain.

A conformational analysis, typically done by systematically rotating these bonds and calculating the energy at each step with DFT, can identify the most stable conformers (energy minima) and the energy barriers between them. nih.gov It is generally expected that the most stable conformation would have the bulky tert-butyl group oriented away from the rest of the molecule to minimize steric hindrance, and the carbonyl group would have a specific rotational preference relative to the phenyl ring to balance electronic and steric effects.

These calculations can also quantify non-covalent intermolecular interactions, such as the potential for π-π stacking between phenyl rings in the solid state or in concentrated solutions, and van der Waals interactions, which are critical for understanding the condensed-phase behavior of the compound.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic ketones like 1-(4-tert-butoxy-phenyl)-propan-1-one is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient and environmentally benign methodologies.

Future research will likely prioritize the development of green synthetic routes that minimize waste and energy consumption. This includes the use of sustainable solvents, such as water, and the exploration of catalytic systems that can operate under milder conditions. chemistryviews.org For instance, visible-light-induced aerobic C-H oxidation reactions, which use air as the oxidant and water as the solvent, represent a promising and eco-friendly approach for the synthesis of aromatic ketones. chemistryviews.org Such methods offer high atom economy and reduce reliance on hazardous reagents. chemistryviews.org

Another key area of development is the use of novel catalytic systems . Organocatalysis, which utilizes small organic molecules as catalysts, is an attractive alternative to traditional metal-based catalysts due to the lower toxicity and cost of the catalysts. rsc.org The development of new organocatalysts could lead to highly selective and efficient syntheses of this compound and its derivatives. rsc.orgmdpi.com Furthermore, biocatalysis, employing enzymes as catalysts, offers the potential for highly specific transformations under mild conditions, aligning with the principles of green chemistry. numberanalytics.comnumberanalytics.com

One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, are also a significant area of future research. researchgate.net These methods improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. researchgate.net The development of a one-pot synthesis for this compound from readily available starting materials would be a significant advancement. azom.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Green Synthesis | Reduced environmental impact, high atom economy | Visible-light photocatalysis, use of aqueous media chemistryviews.org |

| Novel Catalysis | Lower toxicity, high selectivity, milder reaction conditions | Organocatalysis, Biocatalysis rsc.orgmdpi.comnumberanalytics.comnumberanalytics.com |

| One-Pot Synthesis | Increased efficiency, reduced waste | Tandem reactions, multi-component reactions researchgate.netazom.com |

Exploration of Expanded Industrial and Research Applications

While the current applications of this compound are not extensively documented, its structure suggests potential utility in several industrial and research sectors. The tert-butoxy (B1229062) group can serve as a protecting group in multi-step syntheses, while the propiophenone (B1677668) core is a common feature in biologically active molecules.

In the pharmaceutical industry , this compound could serve as a key intermediate in the synthesis of more complex drug candidates. theindustryleaders.org The propiophenone scaffold is present in a variety of pharmaceuticals, and the tert-butoxy group can be readily cleaved to reveal a phenol (B47542), a common functional group in drug molecules. Future research could explore the derivatization of this compound to create libraries of novel compounds for biological screening. nih.gov

In materials science , aromatic ketones are used as building blocks for polymers and other advanced materials. rsc.org The specific properties of this compound could be exploited in the design of new materials with tailored thermal, optical, or electronic properties. For example, it could be incorporated into polymer backbones to enhance their performance characteristics.

Further research could also uncover applications in agrochemicals and the fragrance industry . Many synthetic compounds with aromatic ketone structures exhibit biological activity relevant to agriculture or possess desirable aromatic properties.

Integration of Advanced Analytical and Computational Methodologies

The characterization and analysis of this compound and its reaction products will benefit from the integration of advanced analytical and computational techniques.

Advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for the purification and structural elucidation of this compound. saudijournals.comsolubilityofthings.comnumberanalytics.com Future research will likely involve the development of more sensitive and rapid analytical methods for in-process monitoring of its synthesis and for the detection of trace impurities. theindustryleaders.org Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, will be particularly valuable. numberanalytics.com

Computational chemistry and molecular modeling are becoming increasingly powerful tools in chemical research. longdom.orgsteeronresearch.com These methods can be used to predict the physicochemical properties of this compound, to model its reactivity, and to guide the design of new synthetic routes. nih.gov For instance, computational studies can help in understanding the mechanism of catalytic reactions and in identifying the most promising catalyst candidates. srce.hr In the context of drug discovery, computational methods can be used to predict the binding affinity of derivatives of this compound to biological targets. nih.gov

| Methodology | Application in Research | Potential Impact |

| Advanced Chromatography (HPLC, GC-MS) | Purification, impurity profiling, reaction monitoring | Improved product quality and process control theindustryleaders.orgsolubilityofthings.com |

| NMR Spectroscopy | Structural elucidation, conformational analysis | Unambiguous determination of molecular structure saudijournals.comnumberanalytics.com |

| Computational Modeling | Prediction of properties, reaction mechanism studies, virtual screening | Accelerated discovery and development of new applications longdom.orgsteeronresearch.comnih.gov |

Role in Next-Generation Chemical Technologies

Looking ahead, this compound and similar aromatic ketones could play a role in the development of next-generation chemical technologies that are more sustainable and efficient.

The principles of sustainable chemistry are driving innovation across the chemical industry. numberanalytics.com Research into the catalytic valorization of biomass could lead to the production of aromatic ketones from renewable feedstocks, reducing the reliance on petrochemicals. ucl.ac.uk The development of catalysts that can facilitate these transformations is a key area of future research. researchgate.net

Furthermore, the integration of flow chemistry with advanced catalytic processes offers the potential for continuous and automated synthesis of fine chemicals like this compound. Flow reactors can offer better control over reaction parameters, leading to higher yields and improved safety.

The unique electronic and structural properties of this compound might also find applications in emerging fields such as photoredox catalysis , where visible light is used to drive chemical reactions. nih.gov As a photosensitizer or a key building block, it could contribute to the development of novel and sustainable chemical transformations. chemistryviews.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.